

# Physicochemical Properties of 1,3-Oxazinan-2-one Derivatives: A Technical Guide

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## Compound of Interest

Compound Name: 1,3-Oxazinan-2-one

Cat. No.: B031196

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This technical guide provides a comprehensive overview of the physicochemical properties of **1,3-oxazinan-2-one** derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. These derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A thorough understanding of their physicochemical characteristics is paramount for optimizing their therapeutic potential, guiding synthesis efforts, and predicting their pharmacokinetic profiles.

## Core Physicochemical Data

The following tables summarize the available quantitative physicochemical data for the parent **1,3-oxazinan-2-one** and a selection of its derivatives. The data has been compiled from various scientific literature.

Table 1: Physicochemical Properties of **1,3-Oxazinan-2-one**

Property	Value
Molecular Formula	C <sub>4</sub> H <sub>7</sub> NO <sub>2</sub>
Molecular Weight	101.10 g/mol [1]
Melting Point	77 °C[2]
Boiling Point	130-135 °C (at 0.4 Torr)[2]
Solubility	Not available
pKa	Not available
logP	0.1[1]

Table 2: Melting Points of N-[4-(2-Amino-4-phenyl-6H-[3][4]oxazin-6-yl)-phenyl]-nicotinamide Derivatives

Derivative Substituent	Melting Point (°C)
H	89
4-OCH <sub>3</sub>	179
4-Cl	159
3,4,5-(OCH <sub>3</sub> ) <sub>3</sub>	190
3-NO <sub>2</sub>	Not specified
4-N(CH <sub>3</sub> ) <sub>2</sub>	Not specified

Table 3: Melting Points of Various 1,3-Oxazine Derivatives

Compound Name	Melting Point (°C)
1,3-Di(2-furyl)-2,3-dihydro-1H-naphto[1,2-e][3][4]oxazine	103.4-104.5[5]
1,3-Di(3-furyl)-2,3-dihydro-1H-naphto[1,2-e][3][4]oxazine	128.2-129.8[5]
1,3-Di(3-thiophenyl)-2,3-dihydro-1H-naphto[1,2-e][3][4]oxazine	132.0-134.0[5]
1,3-Di(4-pyridinyl)-2,3-dihydro-1H-naphto[1,2-e][3][4]oxazine	184.7-186.3[5]

## Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research and are outlined below.

### Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity, with pure compounds typically exhibiting a sharp melting range.

Apparatus:

- Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- Sample Preparation: A small amount of the dry, crystalline sample is finely ground using a mortar and pestle.

- **Capillary Tube Packing:** The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.
- **Measurement:**
  - **Thiele Tube Method:** The capillary tube is attached to a thermometer, which is then immersed in a heating bath (e.g., mineral oil) within a Thiele tube. The tube is heated slowly and evenly.
  - **Digital Apparatus:** The capillary tube is inserted into the heating block of the apparatus.
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.
- **Heating Rate:** A slow heating rate (1-2 °C per minute) is crucial for an accurate determination, especially near the expected melting point.

## Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

- Test tubes
- Vortex mixer
- Analytical balance
- Graduated pipettes

Procedure (General Shake-Flask Method):

- **Solvent Selection:** A range of solvents of varying polarity (e.g., water, ethanol, acetone, hexane) are chosen.

- **Sample Preparation:** A known amount of the compound (e.g., 1-5 mg) is accurately weighed and placed into a test tube.
- **Solvent Addition:** A measured volume of the chosen solvent (e.g., 1 mL) is added to the test tube.
- **Equilibration:** The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-24 hours) at a constant temperature to ensure equilibrium is reached.
- **Observation:** The sample is visually inspected for the presence of undissolved solid.
- **Quantification (Optional):** If a quantitative measurement is required, the saturated solution is filtered or centrifuged to remove any undissolved solid. The concentration of the solute in the clear solution is then determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). Solubility is typically expressed in units such as mg/mL or mol/L.

## pKa Determination

The pKa is a measure of the acidity or basicity of a compound. It is the pH at which the compound exists in a 50:50 ratio of its protonated and deprotonated forms.

Apparatus:

- pH meter
- Burette
- Stir plate and stir bar
- Beaker

Procedure (Potentiometric Titration):

- **Sample Preparation:** A known concentration of the compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent like methanol or DMSO if the compound has low aqueous solubility).

- **Titration:** The solution is titrated with a standardized solution of a strong acid (for a basic compound) or a strong base (for an acidic compound).
- **pH Monitoring:** The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration.

## logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of the lipophilicity of a compound, which is its ability to partition between an oily (n-octanol) and an aqueous phase.

Apparatus:

- Separatory funnel or vials
- Shaker or vortex mixer
- Centrifuge (optional)
- Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure (Shake-Flask Method):

- **Phase Preparation:** n-Octanol and water (or a suitable buffer, typically at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.
- **Partitioning:** A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.
- **Equilibration:** The mixture is shaken for a sufficient time to allow the compound to distribute between the two phases and reach equilibrium.

- **Phase Separation:** The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid separation.
- **Concentration Measurement:** The concentration of the compound in each phase is determined using a suitable analytical method.
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

## Signaling Pathway and Mechanism of Action

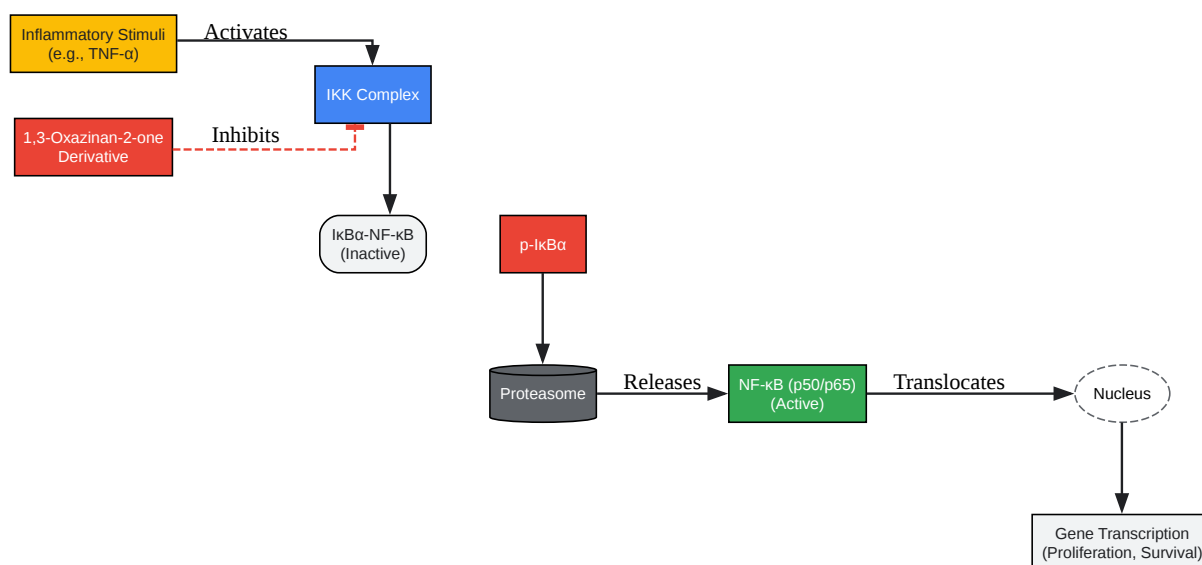
Certain **1,3-oxazinan-2-one** derivatives have been identified as potent inhibitors of specific biological pathways, highlighting their therapeutic potential. For instance, some oxazine-linked pyrimidine derivatives have been shown to inhibit the proliferation of breast cancer cells by targeting the Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathway.

The NF- $\kappa$ B pathway is a crucial regulator of gene expression involved in inflammation, immunity, cell proliferation, and survival.<sup>[6][7]</sup> In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy.

The canonical NF- $\kappa$ B signaling pathway is initiated by various stimuli, such as inflammatory cytokines (e.g., TNF- $\alpha$ ).<sup>[8]</sup> This leads to the activation of the I $\kappa$ B kinase (IKK) complex. IKK then phosphorylates the inhibitory protein I $\kappa$ B $\alpha$ , targeting it for ubiquitination and subsequent degradation by the proteasome.<sup>[9]</sup> The degradation of I $\kappa$ B $\alpha$  releases the NF- $\kappa$ B dimer (typically p50/p65), which then translocates to the nucleus.<sup>[9][10]</sup> In the nucleus, NF- $\kappa$ B binds to specific DNA sequences and promotes the transcription of target genes that drive cell proliferation and survival.<sup>[8][9]</sup>

Small molecule inhibitors, such as certain **1,3-oxazinan-2-one** derivatives, can interfere with this pathway at various points. For example, they can inhibit the IKK complex, prevent the degradation of I $\kappa$ B $\alpha$ , or block the nuclear translocation of NF- $\kappa$ B.<sup>[10][11]</sup>

Below is a diagram illustrating the canonical NF- $\kappa$ B signaling pathway and a potential point of inhibition by a **1,3-oxazinan-2-one** derivative.



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Figure 1: Canonical NF-κB signaling pathway and inhibition.

## Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **1,3-oxazinan-2-one** derivatives. The tabulated data, though not exhaustive, offers valuable insights for researchers in the field. The detailed experimental protocols serve as a practical resource for the consistent and accurate determination of key physicochemical parameters. Furthermore, the elucidation of the NF-κB signaling pathway as a target for some of these derivatives underscores their therapeutic potential and provides a clear rationale for future drug design and development efforts. Further research is warranted to expand the physicochemical database for a wider range of derivatives and to explore their interactions with other biological targets.



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